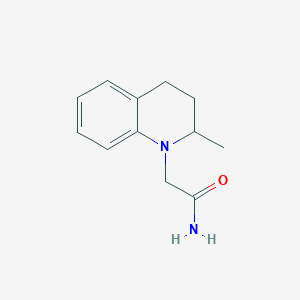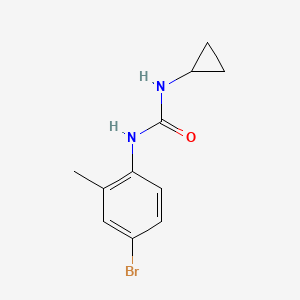![molecular formula C13H17BrN2O B7516250 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential therapeutic properties. This compound has been shown to have a variety of effects on cellular metabolism and energy production, making it a promising candidate for the treatment of metabolic disorders and other diseases. In
Mecanismo De Acción
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide is believed to work by targeting the mitochondrial inner membrane, where it interacts with the adenine nucleotide translocator (ANT) protein. This interaction leads to an increase in the proton gradient across the mitochondrial membrane, which in turn stimulates ATP production. Additionally, 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased mitochondrial respiration and ATP production, activation of AMPK, and improved glucose uptake in cells. It has also been shown to have anti-inflammatory effects and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in a variety of cell types and animal models. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Another area of research could focus on its neuroprotective properties and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could explore the safety and efficacy of 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide in humans, which would be an important step towards clinical trials and potential therapeutic applications.
Métodos De Síntesis
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 1-bromo-4-(methylamino)benzene with piperidine-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Another synthesis method involves the reaction of 1-bromo-4-(methylamino)benzene with piperidine-2-carboxamide in the presence of a palladium catalyst. These methods have been used successfully to produce 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide in sufficient quantities for laboratory experiments.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been the subject of numerous scientific studies in recent years, with researchers exploring its potential therapeutic applications. One area of research has focused on 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide's effects on cellular metabolism, particularly its ability to stimulate mitochondrial respiration and increase ATP production. This makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-6-4-10(5-7-11)9-16-8-2-1-3-12(16)13(15)17/h4-7,12H,1-3,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKFTZZLJZEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)





![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
